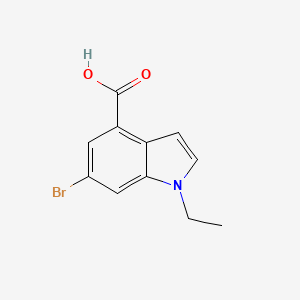

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-1-ethylindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-13-4-3-8-9(11(14)15)5-7(12)6-10(8)13/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJKTOAYMXPTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 1-Ethyl-1H-indole-4-carboxylic Acid

The most straightforward route involves bromination of the preformed 1-ethyl-1H-indole-4-carboxylic acid. This method leverages electrophilic aromatic substitution (EAS) at the indole C6 position:

Procedure :

-

Substrate : 1-Ethyl-1H-indole-4-carboxylic acid.

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃).

-

Conditions : Reaction in dichloromethane (DCM) or acetic acid at 0–25°C for 4–12 hours.

-

Workup : Neutralization, extraction, and purification via recrystallization or column chromatography.

Key Data :

Advantages : High regioselectivity and simplicity.

Limitations : Requires access to the pre-alkylated indole precursor.

Bartoli Indole Synthesis with Subsequent Functionalization

The Bartoli indole synthesis constructs the indole ring de novo, enabling simultaneous introduction of the ethyl and bromo groups:

Procedure :

-

Starting Material : 1-Bromo-4-ethyl-2-nitrobenzene.

-

Reagents : Ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at −78°C to 0°C.

-

Cyclization : Forms 6-bromo-1-ethylindole.

-

Carboxylation : Direct oxidation of the C4 position using KMnO₄ or RuO₄ under acidic conditions.

Key Data :

Advantages : Avoids separate alkylation steps.

Limitations : Multi-step synthesis with moderate yields.

Cyclization of Ethyl-Substituted Phenylhydrazine Derivatives

Adapted from CN100387577C, this method involves cyclization of a phenylhydrazine intermediate:

Procedure :

-

Substrate : 5-Bromo-2-ethylphenylhydrazine hydrochloride.

-

Condensation : With ethyl pyruvate in ethanol at reflux (78°C, 6 hours).

-

Cyclization : In ethylene glycol with ZnCl₂ at 160°C under N₂.

-

Hydrolysis : Alkaline hydrolysis (KOH/EtOH) to the carboxylic acid.

Key Data :

Advantages : Scalable and high-purity output.

Limitations : Requires handling of high-temperature conditions.

Alkylation of 6-Bromoindole-4-carboxylic Acid

This two-step approach modifies the nitrogen atom after carboxylation:

Procedure :

Key Data :

Advantages : Flexibility in alkylating agent choice.

Limitations : Competitive O- vs. N-alkylation requires careful control.

Comparative Analysis of Methods

| Method | Yield Range | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Bromination | 60–75% | ≥98% | Low | High |

| Bartoli Synthesis | 40–55% | 95–98% | High | Moderate |

| Phenylhydrazine Cyclization | 59–66% | 98.3–98.8% | Moderate | High |

| Post-Carboxylation Alkylation | 50–65% | ≥95% | Moderate | High |

Optimal Choice : Direct bromination is preferred for laboratories with access to 1-ethylindole precursors, while phenylhydrazine cyclization suits industrial-scale production.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Carboxylation Efficiency

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole ring to more complex derivatives.

Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different indole derivatives.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of indole-4-carboxylic acid derivatives.

Reduction: Formation of 6-bromo-1-ethyl-1H-indole.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 6-bromo compounds, in inhibiting viral replication. For instance, derivatives of indole-2-carboxylic acid have shown effectiveness in inhibiting HIV-1 integrase, a critical enzyme for viral replication. The mechanism involves chelation of magnesium ions within the integrase active site, which is crucial for its function .

The structural modifications made to indole derivatives, such as the introduction of bromine at specific positions (like the 6-position), have been associated with enhanced biological activity. For example, compounds with halogen substitutions demonstrated improved binding affinities and inhibitory effects against integrase, suggesting that 6-bromo-1-ethyl-1H-indole-4-carboxylic acid could be a promising scaffold for developing new antiviral agents .

Cancer Research

Indole derivatives are also being investigated for their anticancer properties. The ability of these compounds to modulate biological pathways involved in cancer progression makes them potential candidates for further development. Research indicates that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways .

Building Block for Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical modifications, leading to a variety of derivatives that can be tailored for specific applications. The presence of the bromine atom facilitates nucleophilic substitutions and other reactions that are essential in synthetic pathways .

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex molecules through various reactions such as cross-coupling reactions (e.g., Suzuki or Heck reactions) and cyclization processes. These reactions are vital for creating libraries of compounds that can be screened for biological activity, particularly in drug discovery efforts .

HIV Integrase Inhibition

A notable case study involves the evaluation of various indole derivatives, including those with bromine substitutions at different positions. In vitro assays demonstrated that these compounds effectively inhibited HIV integrase activity with IC50 values significantly lower than those of existing drugs . This study underscores the potential of this compound as a lead compound for developing new HIV therapeutics.

Anticancer Activity

Another study focused on the anticancer properties of indole derivatives showed that compounds containing the indole scaffold could inhibit tumor growth in various cancer cell lines. The research indicated that the introduction of different substituents, including bromine at the 6-position, enhanced the cytotoxic effects against cancer cells while maintaining low toxicity to normal cells .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism by which 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial: Targets bacterial cell wall synthesis.

Anticancer: Inhibits enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Positional Isomerism : Moving the bromine from the 6- to the 4-position (as in 4-bromo-1-methyl-1H-indole-3-carboxylic acid) alters electronic distribution, affecting acidity and reactivity .

- Functional Group Diversity : The carboxylic acid group (4-COOH) in the target compound confers higher water solubility compared to esters (e.g., methyl ester in ) or aldehydes (e.g., 3-carbaldehyde in ).

- Halogen Variation : Substituting bromine with fluorine (as in 6-bromo-4-fluoro-1H-indole ) reduces steric bulk and polar surface area, impacting binding interactions in biological systems.

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

| Compound Name | LogP* | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | ~2.5 | 72.6 | 2 | 4 |

| 6-Bromo-4-fluoro-1H-indole | 2.8 | 15.8 | 1 | 1 |

| Methyl 4-bromo-1H-indazole-6-carboxylate | ~1.8 | 65.8 | 1 | 4 |

*Estimated using XLogP3 or similar tools.

Analysis:

- The carboxylic acid group in the target compound significantly increases polarity (TPSA = 72.6 Ų) compared to non-acid derivatives like 6-bromo-4-fluoro-1H-indole (TPSA = 15.8 Ų) .

- Indazole derivatives (e.g., methyl 4-bromo-1H-indazole-6-carboxylate ) exhibit intermediate polarity due to the nitrogen-rich heterocycle.

Biological Activity

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid (CAS 898746-91-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.05 g/mol. The structure features an indole ring with a bromine atom at the 6-position and a carboxylic acid group at the 4-position, contributing to its reactivity and biological potential.

The biological activity of this compound is attributed to several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to reduced cell proliferation and apoptosis in cancer cells.

- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways.

- Electrophilic Reactivity : The presence of the bromine atom enhances electrophilicity, allowing for effective interactions with nucleophilic sites in biomolecules.

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple pathways. For instance, it has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, commonly dysregulated in cancer.

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| HCT116 (Colorectal) | PI3K/AKT/mTOR inhibition | Reduced proliferation and induced apoptosis | |

| Various Cancer Cells | Enzyme inhibition | Decreased cell viability |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against various bacterial strains by inhibiting DNA synthesis in microbial cells, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in modulating inflammatory pathways. This property may provide therapeutic benefits in conditions characterized by chronic inflammation.

Cytotoxicity Studies

A study focusing on HCT116 colorectal cancer cells revealed that treatment with this compound resulted in significant cytotoxic effects. It led to cell cycle arrest in the G2/M phase and increased apoptosis rates, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Efficacy

Another investigation demonstrated that this compound effectively inhibited the growth of several bacterial strains, underscoring its potential as a new antimicrobial agent. The mechanism involves targeting bacterial DNA synthesis, which is crucial for microbial proliferation.

Q & A

Q. What synthetic routes are commonly employed for 6-bromo-1-ethyl-1H-indole-4-carboxylic acid?

The synthesis typically involves indole core functionalization. A two-step approach is often used:

- Step 1 : Alkylation of the indole nitrogen using ethylating agents (e.g., ethyl iodide or ethyl bromide) under basic conditions (e.g., NaH in DMF) to introduce the 1-ethyl group .

- Step 2 : Bromination at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) followed by carboxylation at the 4-position via directed metalation or cross-coupling reactions (e.g., Pd-catalyzed carbonylation) .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Use inert atmospheres for Pd-mediated steps to prevent catalyst deactivation.

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns. The ethyl group (CH₂CH₃) appears as a triplet (~1.3 ppm) and quartet (~3.8 ppm) in 1H NMR. Bromine’s deshielding effect shifts the 6-position aromatic proton downfield (~7.5–8.0 ppm) .

- HPLC-MS : Verify purity (>98%) and molecular ion ([M+H]+ at m/z ~282 for C₁₁H₁₀BrNO₂) .

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) confirm the acid functionality .

Q. How should this compound be purified and stored for long-term stability?

- Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 0–6°C to prevent degradation, especially if the compound contains hydrolyzable groups (e.g., esters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for carboxylation efficiency. Evidence shows Pd(OAc)₂ improves yields in similar indole carboxylations .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but may increase side reactions. A DMF/H₂O (9:1) mixture balances reactivity and selectivity .

- Temperature Control : Lower temperatures (0–25°C) during bromination minimize polybrominated byproducts .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Case Study : If 1H NMR shows unexpected peaks, analyze by LC-MS to identify impurities (e.g., de-ethylated byproducts or residual solvents). Compare with literature data for analogous compounds (e.g., 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the aromatic region .

Q. What are the applications of this compound in drug discovery?

- Protein-Templated Reactions : The indole scaffold serves as a core for designing kinase inhibitors or GPCR modulators. For example, similar brominated indoles have been used in fragment-based drug discovery to target ATP-binding pockets .

- Functionalization : The carboxylic acid group allows conjugation to peptides or metal-organic frameworks (MOFs) for targeted delivery systems .

Q. What strategies enable selective functionalization of the bromine or ethyl group?

- Bromine Replacement : Perform Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to replace Br with bioactive moieties (e.g., pyridyl groups) .

- Ethyl Group Modification : Oxidize the ethyl group to a ketone (via ozonolysis) or replace it via nucleophilic substitution (e.g., using NaN₃ to introduce an azide for click chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.